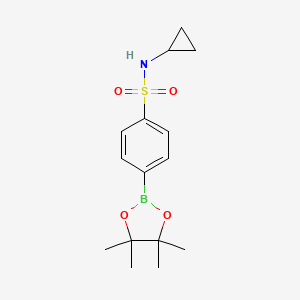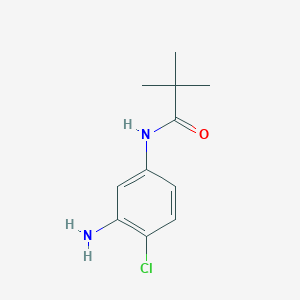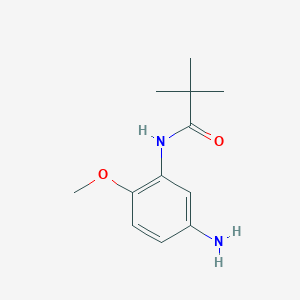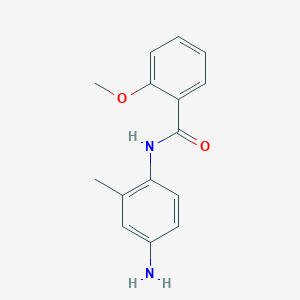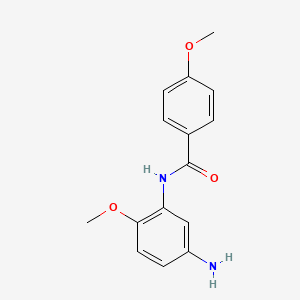
N-(5-Amino-2-methoxyphenyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-Amino-2-methoxyphenyl)-4-methoxybenzamide (NAM-4MOB) is a small organic molecule that has been widely studied for its potential applications in scientific research and drug development. NAM-4MOB has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, NAM-4MOB has been shown to possess antifungal and antiviral activity, as well as potential applications in the treatment of neurological disorders. This molecule has been studied extensively in the laboratory and has been found to be a promising candidate for further research and development.
Scientific Research Applications
Gastroprokinetic Activity
N-(5-Amino-2-methoxyphenyl)-4-methoxybenzamide and its related compounds demonstrate significant gastroprokinetic activity. This is evident from their effects on gastric emptying and binding to serotonin-4 receptors. Such compounds are vital in enhancing gastrointestinal motility, which can be beneficial for various digestive disorders (Kalo et al., 1995).
Molecular Structure Analysis
The molecular structure of N-(5-Amino-2-methoxyphenyl)-4-methoxybenzamide has been characterized through techniques like X-ray diffraction and DFT calculations. Understanding its molecular geometry, including bond lengths and angles, is crucial for designing compounds with specific properties (Karabulut et al., 2014).
Antioxidant and Antiviral Activities
Some derivatives of N-(5-Amino-2-methoxyphenyl)-4-methoxybenzamide exhibit antioxidant properties due to their ability to scavenge free radicals. This makes them potential candidates for therapeutic applications in diseases caused by oxidative stress (Jovanović et al., 2020). Additionally, certain derivatives have shown antiviral activities against Enterovirus 71, suggesting their potential as antiviral agents (Ji et al., 2013).
Metabolism and Transformation
Understanding the metabolism and transformation of N-(5-Amino-2-methoxyphenyl)-4-methoxybenzamide in biological systems is crucial. Studies have identified various metabolic products of related compounds, which is essential for assessing their pharmacokinetics and potential therapeutic applications (Arita et al., 1970).
properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-12-6-3-10(4-7-12)15(18)17-13-9-11(16)5-8-14(13)20-2/h3-9H,16H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNOTPQCWZMIGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1355777.png)
